

Spectroscopic Data for 2-(4-Aminophenoxy)naphthalene: A Technical Overview

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Compound of Interest

Compound Name: **2-(4-Aminophenoxy)naphthalene**

Cat. No.: **B1306909**

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Despite a comprehensive search of available scientific literature, specific experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for **2-(4-Aminophenoxy)naphthalene** could not be located. This guide will, therefore, present predicted NMR data based on established chemical shift principles and provide a detailed experimental protocol that would be suitable for the acquisition of such data. This information is intended to guide researchers in the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The chemical structure of **2-(4-Aminophenoxy)naphthalene** consists of a naphthalene ring system linked to an aminophenoxy group via an ether bond at the C-2 position of the naphthalene core. The predicted NMR data takes into account the electronic effects of the substituent groups on the chemical shifts of the protons and carbons in the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the naphthalene and phenoxy rings, as well as a characteristic signal for the amine protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	m	2H	Naphthalene H-1, H-8
~7.4-7.5	m	2H	Naphthalene H-4, H-5
~7.2-7.3	m	3H	Naphthalene H-3, H-6, H-7
~6.9	d	2H	Phenoxy H-2', H-6'
~6.7	d	2H	Phenoxy H-3', H-5'
~3.5	br s	2H	-NH ₂

Predicted ^{13}C NMR Data

The carbon NMR spectrum will exhibit signals for all 16 carbon atoms in the molecule. The chemical shifts are influenced by the aromatic environment and the presence of the oxygen and nitrogen atoms.

Chemical Shift (δ , ppm)	Assignment
~155	Naphthalene C-2
~148	Phenoxy C-1'
~142	Phenoxy C-4'
~134	Naphthalene C-8a
~130	Naphthalene C-4a
~129	Naphthalene C-1
~128	Naphthalene C-8
~127	Naphthalene C-5
~126	Naphthalene C-4
~125	Naphthalene C-6
~124	Naphthalene C-7
~121	Phenoxy C-2', C-6'
~118	Naphthalene C-3
~115	Phenoxy C-3', C-5'
~108	Naphthalene C-10 (predicted)
~107	Naphthalene C-9 (predicted)

Experimental Protocols

For the acquisition of high-quality ^1H and ^{13}C NMR spectra of **2-(4-Aminophenoxy)naphthalene**, the following experimental protocol is recommended.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) are common choices for aromatic compounds.
- Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent for ^1H NMR, and 20-50 mg for ^{13}C NMR.
- Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

Data Acquisition Parameters:

- ^1H NMR:
 - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.
- ^{13}C NMR:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as the ^{13}C nucleus is less sensitive than ^1H .

- Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.

Data Processing:

- Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all peaks in both ^1H and ^{13}C spectra.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of **2-(4-Aminophenoxy)naphthalene** with the atom numbering used for the predicted NMR assignments.

Caption: Chemical structure of **2-(4-Aminophenoxy)naphthalene** with atom numbering.

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